molecular formula C13H21N3O3 B6346006 4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 280110-66-9

4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B6346006
CAS RN: 280110-66-9
M. Wt: 267.32 g/mol
InChI Key: AXLIHKYWQVFFAT-UHFFFAOYSA-N
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Description

4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (4-MeO-PBCE) is a novel synthetic compound of the oxadiazole class. It has been studied for its potential pharmacological applications in a variety of areas, including as a potential antidepressant and anxiolytic, as well as for its ability to modulate the activity of the serotonergic system. Additionally, potential future directions for the research of 4-MeO-PBCE will be discussed.

Scientific Research Applications

Pharmaceutical Research

The 1,2,4-oxadiazole moiety is a prominent feature in medicinal chemistry due to its resemblance to biologically important structures . It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The compound could be a valuable intermediate in the synthesis of new pharmacological agents.

Agriculture

In the agricultural sector, compounds with the 1,2,4-oxadiazole ring have been explored for their potential use as herbicides and pesticides . The subject compound could serve as a precursor in developing novel agrochemicals aimed at improving crop protection.

Industrial Applications

The diverse reactivity of 1,2,4-oxadiazoles makes them suitable for various industrial applications, including the production of dyes, polymers, and resins . The tert-butyl ester group in the compound could enhance its solubility in organic solvents, facilitating its use in industrial processes.

Environmental Impact Studies

Compounds containing oxadiazole rings are being studied for their environmental impact, particularly their biodegradability and toxicity . This compound could be used in environmental research to develop safer and more eco-friendly chemicals.

Biotechnology

In biotechnological research, oxadiazole derivatives are investigated for their role in enzyme inhibition and receptor binding . The compound could be utilized in the design of bioactive molecules that interact with specific biological targets.

Material Science

Due to their stability and electronic properties, oxadiazole derivatives are used in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) . The compound’s unique structure could contribute to advancements in electronic materials.

properties

IUPAC Name

tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-9-14-11(15-19-9)10-5-7-16(8-6-10)12(17)18-13(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLIHKYWQVFFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate

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